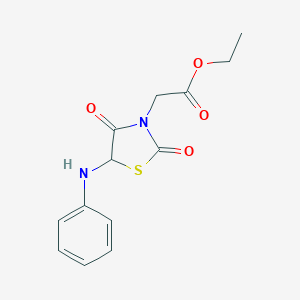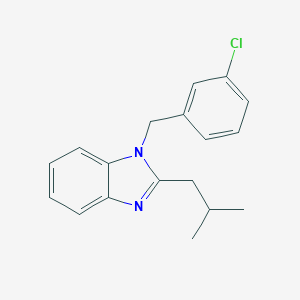![molecular formula C18H21N3O5S B229607 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)
1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine, also known as MNBP, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine has been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cell proliferation and survival. It also inhibits the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine has been found to have a low toxicity profile and is well-tolerated in animal models. It has been shown to reduce tumor growth and increase survival rates in animal models of cancer. 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine has also been found to have antioxidant and anti-inflammatory properties, which could contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine has several advantages for lab experiments, including its high purity and potency, as well as its low toxicity profile. However, 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine is currently only available in limited quantities, which could limit its use in larger-scale experiments.
Orientations Futures
There are several future directions for 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine research, including investigating its potential use in combination with other anticancer agents to enhance its efficacy. 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine could also be further optimized to improve its pharmacokinetic properties, such as its solubility and bioavailability. Additionally, 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine could be investigated for its potential use in other disease areas, such as cardiovascular and metabolic diseases.
Conclusion:
In conclusion, 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine is a promising compound that has shown potent anticancer and neuroprotective activity in preclinical studies. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine has several advantages for lab experiments, including its high purity and potency, but more research is needed to fully understand its potential applications.
Méthodes De Synthèse
1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenylsulfonyl chloride with 3-nitrobenzylamine to form the intermediate product, which is then treated with piperazine to yield 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine. The synthesis method for 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine has been optimized to achieve high yields and purity, making it suitable for various research applications.
Applications De Recherche Scientifique
1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine has been shown to have potent anticancer activity, making it a promising candidate for cancer therapy. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
In addition to its anticancer activity, 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine has also been investigated for its potential use as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and reduce inflammation, suggesting that it could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C18H21N3O5S |
|---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)sulfonyl-4-[(3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21N3O5S/c1-26-17-5-7-18(8-6-17)27(24,25)20-11-9-19(10-12-20)14-15-3-2-4-16(13-15)21(22)23/h2-8,13H,9-12,14H2,1H3 |
Clé InChI |
LMXBRNNMHXJGKV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzoyl)piperazine](/img/structure/B229524.png)

![4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B229530.png)
![4-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B229534.png)

![(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)
![4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B229559.png)
![methyl 4-[(3-{(5E)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoyl)amino]benzoate](/img/structure/B229564.png)
![3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229566.png)
![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)
![5-[(4-Bromophenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229574.png)
![3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229575.png)
